3-Methyl-2-butenal
Overview
Description
Mechanism of Action
Target of Action
3-Methyl-2-butenal, also known as Prenal , is a volatile α,β-unsaturated aldehyde It’s known that α,β-unsaturated aldehydes can react with biological macromolecules, such as proteins and dna, through michael addition .
Mode of Action
The exact mode of action of this compound is not fully understood. As an α,β-unsaturated aldehyde, it may interact with its targets via Michael addition, a type of nucleophilic addition. This involves the reaction of a nucleophile, such as a protein or DNA molecule, with the α,β-unsaturated carbonyl compound .
Biochemical Pathways
It’s known that α,β-unsaturated aldehydes can affect various biochemical pathways due to their reactivity with biological macromolecules .
Pharmacokinetics
It may undergo metabolism to form various metabolites, which can then be excreted .
Result of Action
Due to its potential reactivity with biological macromolecules, it may cause various cellular effects, potentially leading to cytotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility means that it can easily evaporate, potentially reducing its concentration in an environment. Furthermore, it may react with other substances in the environment, potentially affecting its stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-butenal plays a role in biochemical reactions, particularly in the degradation of cytokinins, a class of plant hormones. The breakdown of the active cytokinin isopentenyladenine yields adenine and an unsaturated aldehyde, this compound . This compound interacts with enzymes such as cytokinin oxidase/dehydrogenase (CKX), which are responsible for most cytokinin catabolism .
Cellular Effects
The cellular effects of this compound are not well established. It is known that changes in CKX activity, which metabolizes this compound, can alter the cytokinin concentration in tissues, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role in the degradation of cytokinins. CKX enzymes catalyze the irreversible degradation of cytokinins, inactivating the hormone in a single enzymatic step. The breakdown of isopentenyladenine, for example, yields adenine and this compound .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the rapid turnover of cytokinins
Metabolic Pathways
This compound is involved in the metabolic pathway of cytokinin degradation . It interacts with enzymes such as CKX and is a product of the degradation of isopentenyladenine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenal can be synthesized through the oxidation of 3-methyl-2-butenol using hydrogen peroxide (H₂O₂). This reaction has been reported to yield up to 91% . Another method involves the use of orthoesters and alcohols in a molar ratio to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methyl-2-butenol. This process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-butenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: It participates in addition reactions with nucleophiles due to its electrophilic carbonyl carbon and β-carbon atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Addition Reactions: L-proline in acetonitrile for cycloaddition reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition Reactions: Diene adducts, pyranonaphthoquinones, and nitropentanal pyrrole.
Scientific Research Applications
3-Methyl-2-butenal is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules such as 1,4-dihydropyridines and 2H-chromenes.
Biology: Studying its role in natural products and its occurrence in essential oils.
Medicine: Investigating its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the flavor and fragrance industry for its unique odor profile.
Comparison with Similar Compounds
Methacrolein: Another α,β-unsaturated aldehyde with similar reactivity.
Tiglic aldehyde: Shares structural similarities but differs in its substitution pattern.
3-Methylcrotonaldehyde: Very similar in structure and reactivity.
Uniqueness: 3-Methyl-2-butenal is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms in chemical reactions. Its occurrence in natural products and its use in the flavor and fragrance industry also distinguish it from other similar compounds .
Properties
IUPAC Name |
3-methylbut-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPQTYODOKLVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029606, DTXSID30756462 | |
Record name | 3-Methylbut-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbuta-1,2-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma | |
Record name | 3-Methyl-2-butenal | |
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Record name | 3-Methyl-2-butenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
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Record name | 3-METHYL-2-BUTENAL | |
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Record name | Methyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
134 °C, 136 °C | |
Record name | 3-Methyl-2-butenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
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Record name | 3-METHYL-2-BUTENAL | |
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Flash Point |
37 °C | |
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Solubility |
slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol) | |
Record name | 3-Methyl-2-butenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |
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Record name | Methyl-2-butenal | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |
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Density |
0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875 | |
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Record name | Methyl-2-butenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75 | |
Record name | 3-Methyl-2-butenal | |
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CAS No. |
107-86-8, 90467-71-3 | |
Record name | 3-Methyl-2-butenal | |
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Record name | 2-Butenal, 3-methyl- | |
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Record name | 3-Methylbut-2-enal | |
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Record name | 3-methyl-2-butenal | |
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Melting Point |
-20 °C | |
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Retrosynthesis Analysis
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